6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N2
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Overview
Description
6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N2 is a synthetic compound that belongs to the class of nucleosides Nucleosides are molecules that consist of a nitrogenous base attached to a sugar molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N2 typically involves the following steps:
Formation of the Pyrimidine Base: The pyrimidine base can be synthesized through a series of reactions involving the condensation of urea with β-ketoesters.
Glycosylation: The pyrimidine base is then glycosylated with a ribose sugar derivative under acidic conditions to form the nucleoside.
Isotopic Labeling: The incorporation of the 15N2 isotopic label can be achieved through the use of labeled precursors during the synthesis of the pyrimidine base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated synthesizers and optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrimidine base.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.
Scientific Research Applications
6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N2 has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid metabolism and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a research tool in various industrial processes.
Mechanism of Action
The mechanism of action of 6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N2 involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The compound may inhibit or modulate the activity of these enzymes, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione: A non-labeled version of the compound.
6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-13C: A compound labeled with carbon-13 isotopes.
6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N: A compound labeled with a single nitrogen-15 isotope.
Uniqueness
The uniqueness of 6-|A-D-Ribofuranosyl-2,4(1H,3H)-pyrimidinedione-15N2 lies in its dual nitrogen-15 isotopic labeling, which can provide valuable insights into the compound’s behavior and interactions in various scientific studies. This isotopic labeling can be particularly useful in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
Properties
Molecular Formula |
C9H12N2O6 |
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Molecular Weight |
246.19 g/mol |
IUPAC Name |
6-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-(1,3-15N2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O6/c12-2-4-6(14)7(15)8(17-4)3-1-5(13)11-9(16)10-3/h1,4,6-8,12,14-15H,2H2,(H2,10,11,13,16)/t4-,6?,7+,8+/m1/s1/i10+1,11+1 |
InChI Key |
PNOJJMHMLVSJFV-OCDKFDFMSA-N |
Isomeric SMILES |
C1=C([15NH]C(=O)[15NH]C1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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